molecular formula C11H12N2O3 B11491881 Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate

Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate

Cat. No.: B11491881
M. Wt: 220.22 g/mol
InChI Key: VHRUQWSTIHVTMQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a carboxylate ester group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with esters of α-keto acids. The reaction is usually carried out in the presence of a catalyst such as acetic anhydride or polyphosphoric acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison: Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylate is unique due to its quinazoline core, which imparts distinct chemical and biological propertiesIts ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-methyl-4-oxo-1,3-dihydroquinazoline-2-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-11(10(15)16-2)12-8-6-4-3-5-7(8)9(14)13-11/h3-6,12H,1-2H3,(H,13,14)

InChI Key

VHRUQWSTIHVTMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC

Origin of Product

United States

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